1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride
Overview
Description
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride (1-PCPD) is a cyclic amine molecule that is used in a variety of scientific research applications. It is a versatile compound that has a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- The title compound, C13H17N5OS, was synthesized by cycloaddition of related pyrimidine compounds and analyzed for its molecular structure, which includes intramolecular hydrogen bonds. This research offers insights into the molecular geometry and interactions in pyrimidine derivatives (Zhengyu Liu et al., 2009).
Chemical Reactions and Properties
- Research on aminolysis reactions of similar pyrimidine compounds shows successful outcomes when specific conditions are met, such as using sterically unshielded amines and high dielectric permittivity mediums. This study helps understand the reactivity of pyrimidine derivatives under different chemical conditions (I. Novakov et al., 2017).
Antimicrobial Properties
- A study on the synthesis of novel cyclopenta pyrido pyrimidin-7-amines, including similar pyrimidine compounds, demonstrated pronounced antimicrobial properties in some synthesized compounds. This research is significant for the development of new antimicrobial agents (S. Sirakanyan et al., 2021).
Antiproliferative and Anticancer Activity
- Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities, showing potential as anticancer agents. This line of research contributes to the development of new therapeutic options for cancer treatment (Hoda Atapour-Mashhad et al., 2017).
properties
IUPAC Name |
1-pyrimidin-2-ylcyclopropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(2-3-7)6-9-4-1-5-10-6;;/h1,4-5H,2-3,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPEBFLEMKIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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